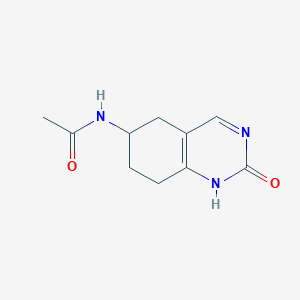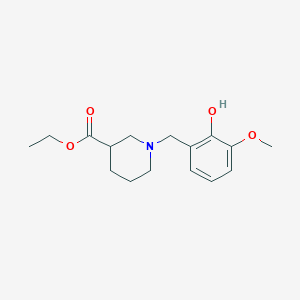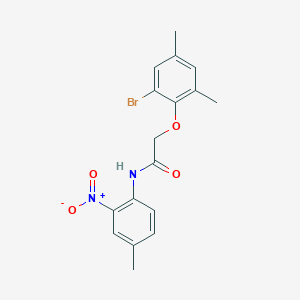![molecular formula C20H24Cl2N4 B12456253 [1-(4-naphthalen-2-ylpyrimidin-2-yl)piperidin-4-yl]methanamine;dihydrochloride](/img/structure/B12456253.png)
[1-(4-naphthalen-2-ylpyrimidin-2-yl)piperidin-4-yl]methanamine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(4-naphthalen-2-ylpyrimidin-2-yl)piperidin-4-yl]methanamine;dihydrochloride: is a chemical compound known for its role as an inhibitor of Dickkopf-1 (DKK1), a protein involved in the Wnt/β-Catenin signaling pathway
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-naphthalen-2-ylpyrimidin-2-yl)piperidin-4-yl]methanamine typically involves multi-step organic reactions. The process begins with the formation of the naphthalen-2-ylpyrimidin-2-yl intermediate, followed by its coupling with piperidin-4-ylmethanamine. The final product is then converted to its dihydrochloride salt form to enhance its stability and solubility .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to maintain the integrity of the compound while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Hydroxylated derivatives of the naphthalene ring.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research purposes.
Biology: In biological research, the compound’s role as a DKK1 inhibitor makes it valuable for studying the Wnt/β-Catenin signaling pathway, which is crucial in cell development and differentiation .
Medicine: The compound has potential therapeutic applications in enhancing bone formation and treating conditions related to bone density loss, such as osteoporosis .
Industry: In the industrial sector, the compound can be used in the development of pharmaceuticals and as a research tool in drug discovery.
Mecanismo De Acción
The compound exerts its effects by inhibiting Dickkopf-1 (DKK1), a protein that negatively regulates the Wnt/β-Catenin signaling pathway . By inhibiting DKK1, the compound promotes the activation of Wnt signaling, leading to increased bone formation and potentially other therapeutic effects. The molecular targets include the Wnt coreceptor lipoprotein-related protein-5 (LRP5) and Kremen2 (Kr2), which are involved in the regulation of Wnt signaling .
Comparación Con Compuestos Similares
WAY 262611: Another DKK1 inhibitor with similar properties and applications.
BIO: A GSK-3 inhibitor that also affects the Wnt/β-Catenin signaling pathway.
XAV939: A tankyrase inhibitor that stabilizes Axin, a negative regulator of the Wnt pathway.
Uniqueness: [1-(4-naphthalen-2-ylpyrimidin-2-yl)piperidin-4-yl]methanamine;dihydrochloride is unique in its specific inhibition of DKK1, which directly impacts bone formation rates. Its high specificity and efficacy in modulating the Wnt/β-Catenin signaling pathway distinguish it from other compounds with broader or different targets .
Propiedades
Fórmula molecular |
C20H24Cl2N4 |
|---|---|
Peso molecular |
391.3 g/mol |
Nombre IUPAC |
[1-(4-naphthalen-2-ylpyrimidin-2-yl)piperidin-4-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C20H22N4.2ClH/c21-14-15-8-11-24(12-9-15)20-22-10-7-19(23-20)18-6-5-16-3-1-2-4-17(16)13-18;;/h1-7,10,13,15H,8-9,11-12,14,21H2;2*1H |
Clave InChI |
VKWQTBHLUZTWQS-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1CN)C2=NC=CC(=N2)C3=CC4=CC=CC=C4C=C3.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2-methylphenyl)glycinamide](/img/structure/B12456177.png)
![4,5,6-Trimethyl-2-[(2-methylbenzyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B12456186.png)
![3-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B12456204.png)

![N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}hexanamide](/img/structure/B12456215.png)

![N-[2-(benzylcarbamoyl)phenyl]-2-[benzyl(phenylsulfonyl)amino]benzamide](/img/structure/B12456219.png)

![5-Ethoxycarbonyl-4,5,6,7-tetrahydro-1H-pyrazolo-[3,4-C]-pyridine](/img/structure/B12456224.png)

![N-(2,6-dimethylphenyl)-N~2~-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-N~2~-ethylisovalinamide](/img/structure/B12456230.png)
![Ethyl 2-amino-3-[4-(2-amino-6-{1-[4-chloro-2-(3-methylpyrazol-1-YL)phenyl]-2,2,2-trifluoroethoxy}pyrimidin-4-YL)phenyl]propanoate](/img/structure/B12456235.png)


